4-Hydroxyadamantan-2-one

Baeyer-Villiger oxidation Isomeric lactone synthesis Antitumor compound precursors

4-Hydroxyadamantan-2-one offers unique 4,2-disubstituted reactivity unattainable with 2-adamantanone alone. This rigid scaffold enables dual-site functionalization, electrostatic facial selectivity in 2-adamantyl cation trapping, and single-step access to oxygen-bridged tetracyclic frameworks via Ritter reaction. Baeyer-Villiger oxidation yields two isomeric lactones from one precursor, accelerating medicinal chemistry library expansion. Ideal for chiral building block synthesis and complex polycyclic drug candidate programs.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 26278-43-3
Cat. No. B1584890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyadamantan-2-one
CAS26278-43-3
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1C2CC3CC1C(C(C2)C3=O)O
InChIInChI=1S/C10H14O2/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9,11H,1-4H2
InChIKeyMDHZLHGRJCMNLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyadamantan-2-one (CAS 26278-43-3): Functionalized Adamantane Ketone for Regioselective Synthesis and Pharmaceutical Intermediates


4-Hydroxyadamantan-2-one (C₁₀H₁₄O₂, MW 166.22 g/mol) is a functionalized adamantane derivative bearing a hydroxyl group at the 4-position and a ketone at the 2-position of the rigid tricyclo[3.3.1.1³,⁷]decane cage framework [1]. This white crystalline solid exhibits moderate polarity (LogP 0.982, PSA 37.3 Ų) and a boiling point of 307 °C . The spatial arrangement of the 4-hydroxy and 2-keto groups on the adamantane scaffold imparts distinct reactivity profiles compared to other adamantanone regioisomers and unfunctionalized adamantane derivatives [2]. The compound is primarily sourced as a racemic mixture due to the presence of multiple stereocenters inherent to substituted adamantanes [1].

Why Generic Adamantanone Derivatives Cannot Substitute for 4-Hydroxyadamantan-2-one in Regioselective Transformations


Generic adamantanone derivatives (e.g., 2-adamantanone, 1-adamantanol, 5-hydroxy-2-adamantanone) lack the precise 4,2-disposition of oxygen functionalities required for predictable diastereofacial selectivity and specific reaction trajectories. While 2-adamantanone (CAS 700-58-3) serves as a common ketone building block, it offers only a single reactive carbonyl handle and cannot undergo the dual-site functionalization or hydroxy-directed transformations characteristic of 4-hydroxyadamantan-2-one [1]. Crucially, electronic effects governing facial selectivity differ fundamentally between 4,2- and 5,2-substitution patterns on the adamantane core: 5,2-systems are dominated by hyperconjugative effects, whereas 4,2-systems are governed by electrostatic influences, leading to divergent stereochemical outcomes in downstream reactions [2]. Substitution with an unfunctionalized adamantanone or a different regioisomer would therefore alter reaction yields, product distributions, or stereochemical purity in ways that cannot be compensated by simple stoichiometric adjustments [1].

4-Hydroxyadamantan-2-one: Quantitative Differentiation Evidence Versus Closest Analogs


Baeyer-Villiger Oxidation: Dual-Pathway Isomeric Lactone Formation Versus Single-Pathway Products

Baeyer-Villiger oxidation of 4-hydroxyadamantan-2-one proceeds via two distinct pathways to yield a mixture of two isomeric lactones, whereas oxidation of unfunctionalized 2-adamantanone produces a single lactone product. This divergent behavior provides synthetic access to two distinct ring-expanded scaffolds from a single starting material [1].

Baeyer-Villiger oxidation Isomeric lactone synthesis Antitumor compound precursors

4(e)-Hydroxy Stereoisomer: Selective Preparation via Hydrolysis of 4(a)-Triflate Precursor

Hydrolysis of 4(a)-(trifluoromethylsulfonyloxy)adamantan-2-one yields 4(e)-hydroxyadamantan-2-one as the major product, enabling selective access to the equatorial (4e) stereoisomer in contrast to direct oxidation methods that produce mixed stereoisomer distributions. The 4(e)-hydroxy isomer is readily separable from minor by-products [1].

Stereoselective synthesis 4(e)-hydroxy isomer Triflate hydrolysis

Unusual Ritter Reaction Pathway Yields Diastereomeric Tetracyclic Products

The Ritter reaction of 4-hydroxyadamantan-2-one with acetonitrile in the presence of boron trifluoride-etherate and trifluoroacetic acid follows an unusual pathway, yielding diastereomeric 9-methyl-1-(4-oxo-2-adamantyloxy)-8-oxa-10-azatetracyclo[5.3.1.1²,⁶.1⁴,¹¹]tridec-9-enes as major products rather than the expected amide derivatives [1]. This reactivity diverges from that of simple adamantanones, which typically yield straightforward Ritter amide products.

Ritter reaction Diastereomeric synthesis Tetracyclic compounds

Electrostatic Control of Diastereofacial Selectivity in 4,2-Disposition Versus Hyperconjugative Control in 5,2-Systems

Comparative analysis of nucleophilic trapping of 2-adamantyl cations bearing remote substituents reveals that facial selectivity is governed by fundamentally different electronic mechanisms depending on substituent position. In 5,2-disubstituted systems, extended hyperconjugative effects predominate, whereas in 4,2-disubstituted systems (the regiochemistry of 4-hydroxyadamantan-2-one derivatives), electrostatic influences are the dominant controlling factor [1].

Diastereofacial selectivity Electronic effects 2-Adamantyl cations

Dual Functional Handle: Hydroxy and Keto Groups Enable Regioselective Derivatization

4-Hydroxyadamantan-2-one bears both a secondary alcohol (C4-OH) and a ketone (C2=O) on the adamantane cage, whereas 2-adamantanone (CAS 700-58-3) possesses only a single ketone functionality and 1-adamantanol (CAS 768-95-6) bears only a tertiary alcohol. This dual functionality permits orthogonal derivatization strategies that are inaccessible with monofunctional adamantane building blocks [1].

Bifunctional building block Regioselective functionalization Hydroxyketone scaffold

Ruthenium-Catalyzed Oxidation Method: Patented Route to Hydroxyadamantanone Derivatives

A patented method (Mitsubishi Gas Chemical Co., JP2004168745A) describes the oxidation of 2-adamantanone using a ruthenium compound and hypochlorous acid salt to produce hydroxyadamantanone derivatives including 4-hydroxyadamantan-2-one [1]. This catalytic route offers advantages over stoichiometric oxidations using KMnO₄ or CrO₃, which generate heavy metal waste streams and may lead to over-oxidation.

Catalytic oxidation Patent-protected synthesis Resist monomer precursor

4-Hydroxyadamantan-2-one: Evidence-Based Research and Industrial Application Scenarios


Divergent Synthesis of Isomeric Lactones for Antitumor Compound Libraries

Baeyer-Villiger oxidation of 4-hydroxyadamantan-2-one yields a mixture of two isomeric lactones via dual reaction pathways, whereas 2-adamantanone provides only a single lactone product [1]. This divergent reactivity enables medicinal chemistry groups to access two distinct ring-expanded polycyclic scaffolds from a single precursor, reducing the number of parallel syntheses required to build diverse compound libraries. The isomeric lactones have been investigated as intermediates for compounds with putative antitumor activity [1].

Stereocontrolled Synthesis of 4(e)-Hydroxyadamantane Derivatives

For applications requiring defined stereochemistry at the 4-position, the hydrolysis of 4(a)-(trifluoromethylsulfonyloxy)adamantan-2-one provides selective access to the 4(e)-hydroxy isomer as the major product, which is readily separable from minor by-products [2]. This contrasts with direct oxidation methods that may produce mixed diastereomer distributions, making this route valuable for stereochemically sensitive applications in medicinal chemistry and chiral building block synthesis.

One-Step Construction of Tetracyclic Scaffolds via Unusual Ritter Reaction

The Ritter reaction of 4-hydroxyadamantan-2-one with acetonitrile produces diastereomeric tetracyclic products with an oxygen-bridged cage structure, rather than the simple amides expected from typical adamantanones [3]. This unexpected reactivity enables single-step access to complex polycyclic frameworks that would otherwise require multi-step synthetic sequences, offering significant efficiency advantages for programs targeting structurally complex drug candidates.

Electronically Controlled Stereoselective Transformations of Adamantyl Cations

Studies on 2-adamantyl cation trapping demonstrate that 4,2-disubstituted systems (derivable from 4-hydroxyadamantan-2-one) exhibit facial selectivity governed by electrostatic effects, whereas 5,2-systems are controlled by hyperconjugation [4]. This mechanistic understanding allows synthetic chemists to rationally select the appropriate adamantane building block for achieving desired stereochemical outcomes in nucleophilic addition and substitution reactions.

Pharmaceutical and Electronic Materials Intermediate via Catalytic Oxidation Route

Hydroxyadamantanone derivatives including 4-hydroxyadamantan-2-one are cited as intermediates for pharmaceuticals, agrochemicals, and resist monomers for electronic applications [5]. The patented ruthenium-catalyzed oxidation method using hypochlorite offers a scalable, reduced-waste alternative to traditional stoichiometric oxidations, supporting procurement for process chemistry development and pilot-scale manufacturing.

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